(5-Chloro-6-hydroxypyridin-3-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Description
Scientific Research Applications
Crystal Packing and Non-Covalent Interactions
A study focused on the crystal packing of derivatives similar to the compound , highlighting the importance of non-covalent interactions such as lone pair-π interactions and halogen bonding. These interactions play a crucial role in the stabilization and architecture of supramolecular structures in the crystal environment (Sharma et al., 2019).
Antibacterial Activity
Research on related compounds has demonstrated significant antibacterial activity, particularly against organisms such as Bacillus subtilis and Staphylococcus aureus. This highlights a potential application in the development of new antibacterial agents (Rai et al., 2010).
Development of Agonists for Receptors
The compound and its derivatives have been explored in the context of developing selective agonists for receptors like the 5-HT1A receptor. Such agonists have potential applications in treating conditions like depression and neuropathic pain (Vacher et al., 1999).
Herbicidal Activity
Studies have explored the herbicidal activity of related compounds, assessing their impact on various weeds and crop safety. This indicates potential agricultural applications (Tajik & Dadras, 2011).
Synthesis Challenges
Research into the synthesis of compounds containing both piperidine and pyridine rings, similar to the compound , addresses the challenges in efficiently synthesizing these heterocycles. This is important for applications in organic synthesis (Zhang et al., 2020).
Adduct Formation
A study on the structure of adducts formed with compounds similar to the one provides insights into molecular orientations and intermolecular interactions, which are crucial for understanding their chemical properties (Revathi et al., 2015).
Properties
IUPAC Name |
3-chloro-5-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4O3/c21-15-9-13(10-23-19(15)27)20(28)26-7-3-4-12(11-26)8-17-24-18(25-29-17)14-5-1-2-6-16(14)22/h1-2,5-6,9-10,12H,3-4,7-8,11H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQIFKXOJHPFFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC(=O)C(=C2)Cl)CC3=NC(=NO3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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